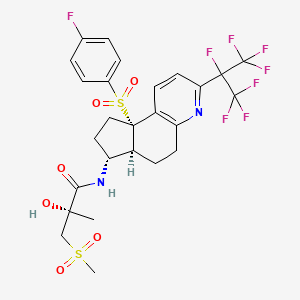

ROR|At inverse agonist 14

Description

Overview of RORγt as a Nuclear Receptor and Transcription Factor

RORγt is a member of the nuclear receptor superfamily, a class of proteins that act as transcription factors to regulate gene expression. wikipedia.orgfrontiersin.org Specifically, it is an isoform of the RORC gene and is primarily expressed in immune cells. nih.govtandfonline.com As a transcription factor, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, thereby controlling their transcription. frontiersin.org The activity of RORγt is modulated by the binding of small molecule ligands to its ligand-binding domain (LBD). nih.gov Agonists enhance its activity, while inverse agonists suppress its basal transcriptional activity. nih.govnih.gov

Critical Role of RORγt in T Helper 17 (Th17) Cell Differentiation and Function

RORγt is widely recognized as the master regulator of Th17 cell differentiation. frontiersin.orgnih.gov These cells are a distinct lineage of CD4+ T helper cells that are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22. frontiersin.orgnih.gov The differentiation of naive T cells into Th17 cells is driven by a specific cytokine milieu, including TGF-β and IL-6, which induces the expression of RORγt. nih.gov RORγt, in turn, orchestrates the expression of the signature Th17 cytokines and other key molecules like the IL-23 receptor, which is crucial for the expansion and maintenance of the Th17 population. nih.govnih.gov

The critical role of RORγt in Th17 differentiation is underscored by studies showing that mice deficient in RORγt lack Th17 cells and are resistant to the development of experimental autoimmune diseases. nih.gov Conversely, overexpression of RORγt can drive the production of IL-17. frontiersin.org

Association of RORγt Activity with Autoimmune and Inflammatory Pathogenesis

The pro-inflammatory functions of Th17 cells and their signature cytokine, IL-17, have been strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. nih.govnih.gov Dysregulation of the Th17 pathway can lead to an overproduction of inflammatory mediators, resulting in tissue damage and the clinical manifestations of these conditions. patsnap.com

Diseases with a well-established link to Th17-mediated inflammation include:

Psoriasis: An inflammatory skin condition characterized by the infiltration of Th17 cells and elevated levels of IL-17. patsnap.com

Rheumatoid Arthritis: A chronic autoimmune disease causing joint inflammation and destruction, where Th17 cells and IL-17 play a significant role. nih.govpatsnap.com

Multiple Sclerosis: An autoimmune disease of the central nervous system where Th17 cells contribute to neuroinflammation. nih.govpatsnap.com

Inflammatory Bowel Disease (IBD): Conditions like Crohn's disease and ulcerative colitis are associated with an abundance of Th17 cells in the intestinal mucosa. patsnap.com

Sjögren's Syndrome: Studies in mouse models have shown that overexpression of RORγt can lead to the development of sialadenitis, a key feature of Sjögren's syndrome. aai.org

Rationale for RORγt Inverse Agonism as a Therapeutic Strategy

Given the central role of RORγt in driving Th17-mediated inflammation, inhibiting its activity presents a highly attractive therapeutic strategy for autoimmune and inflammatory diseases. nih.govpatsnap.com RORγt inverse agonists are small molecules designed to bind to the RORγt receptor and reduce its transcriptional activity. patsnap.com This mechanism effectively suppresses the differentiation of Th17 cells and the production of their pro-inflammatory cytokines. nih.govpatsnap.com

By targeting the master regulator of the Th17 pathway, RORγt inverse agonists offer a more upstream and potentially broader approach to controlling inflammation compared to therapies that target individual cytokines. plos.org This strategy aims to restore immune homeostasis and mitigate the pathological inflammation that drives autoimmune diseases. nih.gov

RORγt Inverse Agonist 14: Preclinical Findings

RORγt inverse agonist 14, also referred to as TF-S14 in some studies, has demonstrated potent and selective inhibitory activity against RORγt in preclinical investigations. medchemexpress.commedchemexpress.comresearchgate.net

| Parameter | Value | Assay/Model | Reference |

|---|---|---|---|

| EC50 | 2.5 nM | Not specified in source | medchemexpress.commedchemexpress.com |

| IC50 (TR-FRET assay) | 0.23 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay | researchgate.net |

| In Vitro Activity | Reduces Th17 signature cytokines | Human Peripheral Blood Mononuclear Cells (PBMCs) | researchgate.netnih.gov |

| Inhibits IL-17A production by CD4+ and γδ-T cells | Mouse model of CCl4-induced liver injury | oup.com | |

| In Vivo Activity | Reduces Th17 signature cytokines | Mouse model | researchgate.netnih.gov |

| Blocks neutrophilic infiltration to skin allografts | Sensitized mouse model | researchgate.netnih.gov | |

| Prolongs skin allograft survival | Sensitized mouse model | researchgate.netnih.gov | |

| Effect on Liver Inflammation and Fibrosis | Significantly reduced AST levels | Mouse model of CCl4-induced liver injury | oup.com |

| Reduced intrahepatic lymphocytes and myeloid cells | Mouse model of CCl4-induced liver injury | oup.com |

Studies have shown that RORγt inverse agonist 14 effectively reduces the production of Th17 signature cytokines both in vitro, using human peripheral blood mononuclear cells, and in vivo in mouse models. researchgate.netnih.gov In a mouse model of sensitized skin allograft rejection, treatment with TF-S14 was shown to block the infiltration of neutrophils into the skin grafts and prolong their survival. researchgate.netnih.gov

Furthermore, in a mouse model of carbon tetrachloride (CCl4)-induced liver injury, TF-S14 demonstrated therapeutic potential by reducing markers of liver damage, such as aspartate aminotransferase (AST) levels, and diminishing the infiltration of inflammatory immune cells into the liver. oup.com It also decreased the production of IL-17A by both CD4+ and γδ-T cells within the liver. oup.com These findings suggest that RORγt inverse agonist 14 has potent anti-inflammatory activity and holds promise for the treatment of Th17-mediated diseases, including rheumatoid arthritis and psoriasis. medchemexpress.com

Structure

3D Structure

Properties

Molecular Formula |

C26H26F8N2O6S2 |

|---|---|

Molecular Weight |

678.6 g/mol |

IUPAC Name |

(2S)-N-[(6aS,7R,9aS)-9a-(4-fluorophenyl)sulfonyl-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-5,6,6a,7,8,9-hexahydrocyclopenta[f]quinolin-7-yl]-2-hydroxy-2-methyl-3-methylsulfonylpropanamide |

InChI |

InChI=1S/C26H26F8N2O6S2/c1-22(38,13-43(2,39)40)21(37)36-19-11-12-23(44(41,42)15-5-3-14(27)4-6-15)16(19)7-9-18-17(23)8-10-20(35-18)24(28,25(29,30)31)26(32,33)34/h3-6,8,10,16,19,38H,7,9,11-13H2,1-2H3,(H,36,37)/t16-,19+,22+,23-/m0/s1 |

InChI Key |

ABWRUZQNZVGUGR-SYMSJMEQSA-N |

Isomeric SMILES |

C[C@@](CS(=O)(=O)C)(C(=O)N[C@@H]1CC[C@@]2([C@H]1CCC3=C2C=CC(=N3)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C4=CC=C(C=C4)F)O |

Canonical SMILES |

CC(CS(=O)(=O)C)(C(=O)NC1CCC2(C1CCC3=C2C=CC(=N3)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C4=CC=C(C=C4)F)O |

Origin of Product |

United States |

Molecular Mechanisms of Rorγt Inverse Agonism

Ligand Binding Domain (LBD) Interactions of RORγt Inverse Agonist 14

The binding of an inverse agonist like RORγt inverse agonist 14 into the hydrophobic ligand binding pocket of RORγt is the initiating event in its mechanism of action. This binding is a highly specific process, dictated by the chemical structure of the inverse agonist and the architecture of the binding pocket.

Conformational Changes Induced by Inverse Agonist Binding

Upon binding, RORγt inverse agonist 14 is presumed to induce significant conformational rearrangements within the LBD. Unlike agonists that stabilize an active conformation, inverse agonists favor a receptor state that is incompatible with transcriptional activation. This altered conformation is the linchpin of inverse agonism, directly impacting the positioning of key structural elements of the LBD.

Influence on Helix 12 (H12) Dynamics and Stability

Central to the function of nuclear receptors is the activation function 2 (AF-2) domain, which includes the C-terminal helix, Helix 12 (H12). In the active state, H12 adopts a specific conformation that caps (B75204) the ligand binding pocket and forms a surface for the recruitment of coactivators. RORγt inverse agonists, upon binding, disrupt the stability of this active conformation of H12. nih.govmdpi.com This destabilization can lead to H12 adopting a more flexible and open conformation, which physically obstructs the coactivator binding site. nih.govmdpi.com

Role of Specific Residues in Inverse Agonism (e.g., Trp317, His479, Tyr502)

The interaction between a RORγt inverse agonist and specific amino acid residues within the LBD is critical for its inhibitory effect. While the precise interactions of RORγt inverse agonist 14 have not been publicly detailed, the roles of key residues in mediating the effects of other inverse agonists provide a framework for its likely mechanism.

Trp317: Located in helix H3, the conformation of the side chain of Trp317 has been identified as a crucial determinant of RORγt activity. In the presence of an inverse agonist, the side chain of Trp317 is often forced into a trans conformation. This contrasts with the gauche- conformation observed with agonist binding. nih.govnih.gov This conformational switch can disrupt a network of hydrophobic interactions that are essential for stabilizing the active state of the receptor. nih.govnih.gov

His479: Situated in helix H11, His479 is another key player. Inverse agonists can form interactions, such as π-π stacking, with this residue. The nature of this interaction can influence the positioning of H11 and, consequently, the stability of the H11-H12 loop, which is critical for the proper positioning of H12.

Tyr502: This residue, located in H12, is involved in a crucial hydrogen bond with His479 in the agonist-bound state. nih.govnih.gov This interaction helps to lock H12 in its active conformation. Inverse agonists can disrupt this hydrogen bond, leading to the destabilization of H12 and preventing the formation of the coactivator binding groove. nih.govnih.gov

| Residue | Location | Role in Inverse Agonism | Likely Interaction with RORγt Inverse Agonist 14 |

|---|---|---|---|

| Trp317 | Helix 3 | Adopts a 'trans' conformation, disrupting a hydrophobic network. nih.govnih.gov | Induces a conformational change in the side chain. |

| His479 | Helix 11 | Forms interactions that influence the positioning of Helix 11 and the stability of the H11-H12 loop. | Participates in binding and contributes to the destabilization of the active receptor conformation. |

| Tyr502 | Helix 12 | Disruption of the His479-Tyr502 hydrogen bond destabilizes Helix 12. nih.govnih.gov | Contributes to the displacement of Helix 12 from its active position. |

Modulation of Coactivator and Corepressor Recruitment by RORγt Inverse Agonists

The ultimate consequence of the conformational changes induced by inverse agonist binding is the modulation of the interaction between RORγt and its co-regulator proteins. This modulation is characterized by a decrease in the recruitment of coactivators and an increase in the recruitment of corepressors. mdpi.comnih.gov

Inhibition of Coactivator Binding (e.g., SRC-1, NCOA1/2)

Coactivators, such as the steroid receptor coactivator (SRC) family (e.g., SRC-1, also known as NCOA1), are essential for the transcriptional activity of RORγt. They are recruited to the AF-2 surface of the LBD when the receptor is in its active conformation. The destabilization and repositioning of H12 by an inverse agonist like RORγt inverse agonist 14 effectively dismantles the coactivator binding site, thereby inhibiting the recruitment of these essential proteins. researchgate.net This prevention of coactivator binding is a primary mechanism by which inverse agonists suppress RORγt-mediated gene transcription.

Promotion of Corepressor Recruitment (e.g., NCOR1, HDAC1/2)

In addition to blocking coactivator binding, the conformation stabilized by inverse agonists can facilitate the recruitment of corepressor complexes. mdpi.comnih.gov Corepressors, such as the nuclear receptor corepressor 1 (NCOR1), mediate transcriptional repression. These corepressor complexes often include histone deacetylases (HDACs), such as HDAC1 and HDAC2, which remove acetyl groups from histones, leading to a more condensed chromatin structure that is less accessible to the transcriptional machinery. The active recruitment of these corepressor complexes by the inverse agonist-bound RORγt further reinforces the silencing of its target genes. nih.gov

| Co-regulator | Function | Effect of RORγt Inverse Agonist 14 Binding |

|---|---|---|

| SRC-1 (NCOA1) | Coactivator | Recruitment is inhibited due to the disruption of the AF-2 binding surface. |

| NCOA2 | Coactivator | Binding is blocked by the altered conformation of Helix 12. |

| NCOR1 | Corepressor | Recruitment is promoted by the inverse agonist-induced receptor conformation. nih.gov |

| HDAC1/2 | Corepressor Complex Component | Recruited as part of the corepressor complex, leading to histone deacetylation and gene silencing. nih.gov |

Characterization of RORγt Inverse Agonist Binding Sites

RORγt possesses two distinct binding sites within its LBD that can be targeted by inverse agonists: a canonical orthosteric pocket and a more recently discovered allosteric site. researchgate.netnih.govacs.org The ability to target two different sites offers diverse strategies for modulating RORγt activity.

Orthosteric Binding Pocket Interactions

The orthosteric binding pocket is the site where endogenous ligands are presumed to bind. A number of synthetic inverse agonists have been developed to target this pocket. These molecules typically function by physically occupying the space required for coactivator interaction or by inducing a conformational change in H12 that prevents its proper alignment for coactivator recruitment. mdpi.com

Research on various orthosteric inverse agonists has revealed key interactions that contribute to their mechanism of action. These interactions often involve specific amino acid residues within the binding pocket. For instance, hydrogen bonds and hydrophobic interactions with residues in helices H3, H5, H7, and H11 are crucial for the stable binding of these ligands and for the subsequent repositioning of H12. mdpi.com The disruption of a critical "agonist lock" formed by interactions between residues such as His479, Tyr502, and Phe506 is a common mechanism for many orthosteric inverse agonists.

| Research Finding | Interacting Residues | Consequence of Interaction |

| Destabilization of H12 | His479, Tyr502, Phe506 | Prevents coactivator recruitment |

| Hydrogen bonding | Phe377 | Stabilizes inverse agonist binding |

| Hydrophobic interactions | Residues in H3, H5, H7, H11 | Induces conformational change |

Cellular and Transcriptional Effects of Rorγt Inverse Agonists

Impact on T Helper 17 (Th17) Cell Biology

RORγt inverse agonist 14 (TF-S14) exerts a profound influence on the differentiation and function of Th17 cells, a distinct lineage of CD4+ T helper cells implicated in the pathogenesis of various autoimmune disorders.

Inhibition of Th17 Cell Differentiation

TF-S14 has been demonstrated to effectively inhibit the differentiation of Th17 cells. nih.gov In vitro studies using peripheral blood mononuclear cells (PBMCs) from highly sensitized kidney transplantation candidates showed that treatment with TF-S14 led to a significant reduction in the population of Th17 cells. nih.gov Specifically, the application of 15 nM of TF-S14 to Th17-polarized human PBMCs resulted in a marked decrease in the fraction of RORγthi/CD4+ cells. nih.gov Further experiments on T cells isolated from the splenocytes of sensitized mice also revealed a decrease in the percentages of RORγthi/, IL-17A+, IL-21+/, and IL-22+/CD4+ cells upon treatment with TF-S14. nih.gov

Suppression of Th17 Effector Function

Beyond inhibiting their differentiation, TF-S14 also suppresses the effector functions of already differentiated Th17 cells. This is primarily achieved by hindering their capacity to produce and secrete pro-inflammatory cytokines, which are the key mediators of their pathogenic activities. By binding to the RORγt nuclear receptor, TF-S14 effectively blocks the transcriptional activation of genes encoding these cytokines, thereby neutralizing the inflammatory output of Th17 cells. researchgate.netmedchemexpress.com

Regulation of Pro-inflammatory Cytokine and Gene Expression

A cardinal feature of RORγt inverse agonist 14 is its ability to modulate the expression of hallmark Th17 cytokines and associated genes that are critical for their function and pathogenicity.

Reduction of Interleukin (IL)-17A, IL-17F, IL-21, and IL-22 Production

TF-S14 has been shown to significantly reduce the production of several key pro-inflammatory cytokines by Th17 cells. nih.govresearchgate.net In vitro experiments with Th17-polarized human PBMCs demonstrated that TF-S14 treatment led to a dose-dependent decrease in the expression of IL-17A, IL-21, and IL-22. nih.govCurrent time information in Tazewell County, US. Similarly, in vivo studies in mice have shown that administration of TF-S14 reduces the levels of these signature Th17 cytokines. nih.govnih.gov This broad-spectrum suppression of key Th17 cytokines underscores the potential of TF-S14 in mitigating Th17-mediated inflammation.

Table 1: In Vitro Efficacy of TF-S14

| Parameter | IC50 Value | Cell Type |

| RORγt Binding | 0.23 nM | Cell-free assay |

Repression of IL-17 Promoter Activation

As a RORγt inverse agonist, TF-S14 functions by binding to the RORγt transcription factor. This binding event induces a conformational change in the receptor, which in turn prevents the recruitment of co-activators necessary for gene transcription. Consequently, TF-S14 represses the transcriptional activity at the promoter regions of RORγt target genes, including the IL17A and IL17F genes. This direct inhibition of promoter activation is a key mechanism through which TF-S14 curtails the production of IL-17 cytokines.

Regulation of IL-23 Receptor (IL-23R) Gene Expression

The IL-23/IL-17 axis plays a crucial role in the pathogenesis of many autoimmune diseases. The IL-23 receptor is expressed on the surface of Th17 cells and is essential for their maintenance and expansion. RORγt is a key regulator of IL23R gene expression. By inhibiting RORγt activity, TF-S14 is expected to downregulate the expression of the IL-23 receptor on Th17 cells. This, in turn, would render these cells less responsive to IL-23 signaling, thereby disrupting a critical amplification loop that sustains Th17-mediated inflammation.

Table 2: Effect of TF-S14 on Th17 Cell Cytokine Production

| Cytokine | Effect | Cell Type |

| IL-17A | Reduced expression | Human PBMCs, Murine Splenocytes |

| IL-21 | Reduced expression | Human PBMCs, Murine Splenocytes |

| IL-22 | Reduced expression | Human PBMCs, Murine Splenocytes |

Effects on Other Immune Cell Subsets

Modulation of γδ T Cells and Innate Lymphoid Cells (ILC3)

The impact of RORγt inverse agonists extends beyond Th17 cells to other RORγt-dependent immune cell populations that are significant sources of IL-17, namely γδ T cells and type 3 innate lymphoid cells (ILC3). These cell types are crucial players in innate immunity and inflammation.

RORγt is essential for the function of both γδ T cells and ILC3s. Treatment with RORγt inverse agonists has been demonstrated to inhibit the production of RORγt-dependent cytokines in these cells. For instance, the inverse agonist TF-S14 was shown to reduce the ILC3 fraction in splenocytes. Similarly, other inverse agonists effectively diminish IL-17A production by γδ T cells. This inhibition mimics phenotypes observed in mice with genetic deficiencies in RORγt, underscoring the central role of this transcription factor in these innate cell lineages. By blocking RORγt, these compounds can suppress a major source of innate inflammatory cytokines implicated in various autoimmune conditions.

The table below summarizes the observed effects of specific RORγt inverse agonists on γδ T cells and ILC3s.

| Compound | Cell Type | Effect | Finding |

| TF-S14 | ILC3 | Reduction | Decreased the percentage of CD117+CD127+/Lin− cells in splenocytes. |

| Various Inverse Agonists | γδ T cells | Inhibition of IL-17A | Diminished IL-17A production by intrahepatic γδ T cells. |

| General Inverse Agonists | γδ T cells | Inhibition of Stimulation | Blocked the stimulation of RORγt-dependent IL-17 production by IL-23 and IL-1β. |

Influence on B-cell Differentiation and Antibody Production

Recent research indicates that the effects of RORγt inverse agonists also encompass the modulation of humoral immunity, specifically B-cell differentiation and the production of antibodies. Th17 cells contribute to antibody-mediated rejection in transplantation by secreting cytokines like IL-21, which promote B-cell proliferation and the generation of donor-specific antibodies (DSAs).

The RORγt inverse agonist TF-S14 has been shown to inhibit B-cell differentiation and reduce the production of de novo IgG3 DSAs in a mouse model of skin allograft rejection. In sensitized mice, treatment with TF-S14 resulted in a lower percentage of mature B cells (IgG3+IgM+/CD19+CD138+) and a corresponding decrease in serum levels of total IgG and IgG3. This suggests that by targeting RORγt, these compounds can disrupt the Th17-mediated help to B cells, thereby limiting the humoral response that can lead to allograft rejection.

The data below details the specific effects of the RORγt inverse agonist TF-S14 on B-cell populations and antibody levels.

| Parameter Measured | Treatment Group | Result |

| Mature B Cells | TF-S14 | Significant reduction in the percentage of mature (IgG3+IgM+/CD19+CD138+) B cells in the spleen. |

| Serum IgG | TF-S14 | Significant decrease in total IgG content in the serum. |

| Serum IgG3 | TF-S14 | Significant decrease in IgG3 content in the serum. |

Epigenetic Modifications Mediated by RORγt Inverse Agonists

Impact on Histone Acetylation (H3AcK9/14) and Methylation (H3K4m3) at Promoter Regions

RORγt inverse agonists regulate gene expression not only by direct receptor inhibition but also by inducing epigenetic changes at the promoter regions of target genes. Epigenetic modifications, such as histone acetylation and methylation, are critical for controlling the accessibility of DNA to the transcriptional machinery.

The binding of RORγt to its response elements (ROREs) in the promoter regions of genes like IL17A and IL23R is associated with an open chromatin state, which is permissive to transcription. This state is characterized by specific histone modifications, including the acetylation of lysine (B10760008) 9 and 14 on histone H3 (H3AcK9/14) and the trimethylation of lysine 4 on histone H3 (H3K4m3). Histone acetylation generally neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA and creating a more relaxed chromatin structure. H3K4m3 is another key mark typically found at the promoters of actively transcribed genes.

Treatment with RORγt inverse agonists leads to the repression of these Th17 signature genes. This transcriptional suppression correlates directly with a reduction in the levels of H3AcK9/14 and H3K4m3 at their respective promoter regions. By inhibiting RORγt, the inverse agonists prevent the recruitment of co-activator complexes that possess histone acetyltransferase (HAT) activity, leading to a more condensed chromatin state that is inaccessible to transcription factors, effectively silencing gene expression.

| Epigenetic Mark | Location | Effect of RORγt Inverse Agonist | Consequence |

| Histone Acetylation (H3AcK9/14) | Promoter regions of IL17A and IL23R | Reduction | Repression of gene transcription. |

| Histone Methylation (H3K4m3) | Promoter regions of IL17A and IL23R | Reduction | Repression of gene transcription. |

Preclinical Efficacy and Immunomodulatory Activity of Rorγt Inverse Agonist 14 in Disease Models

Autoimmune Disease Models

Psoriasis is a chronic inflammatory skin disease where the IL-23/IL-17 axis plays a central pathogenic role. Preclinical models, such as the topical application of imiquimod (a TLR7/8 agonist) or the intradermal injection of IL-23, are standardly used to induce psoriasis-like skin inflammation in mice, characterized by epidermal thickening (acanthosis), scaling, and immune cell infiltration. nih.govredoxis.sefrontiersin.org These models are critically dependent on the IL-23/IL-17 axis for disease development. nih.gov While numerous RORγt inverse agonists have demonstrated efficacy in these models, specific preclinical data detailing the efficacy of RORγt inverse agonist 14 (TF-S14) in imiquimod-induced or IL-23-induced psoriasis models were not available in the reviewed literature.

Rheumatoid arthritis (RA) is a systemic autoimmune disease characterized by chronic inflammation of the synovial joints, leading to cartilage and bone erosion. Th17 cells and IL-17 are significantly implicated in the pathogenesis of RA. The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model that shares many immunological and pathological features with human RA. chempartner.com While studies have shown that other potent and selective RORγt inverse agonists can dose-dependently suppress joint inflammation in the murine CIA model, specific research demonstrating the efficacy of RORγt inverse agonist 14 (TF-S14) in preclinical models of rheumatoid arthritis has not been detailed in the available scientific literature. biomedpress.org

Inflammatory Disease Models

Chronic antibody-mediated rejection (AMR) is a primary cause of organ allograft failure, and Th17 cells contribute significantly to this process through the secretion of cytokines that promote neutrophilic infiltration and B cell proliferation. nih.govnih.gov The therapeutic potential of RORγt inverse agonist 14 (TF-S14) was investigated in a sensitized mouse model of skin transplantation.

In this model, TF-S14 demonstrated the ability to prolong the survival of mismatched skin grafts. nih.govnih.gov The mechanism of action involves the reduction of Th17 signature cytokines both in vitro and in vivo. nih.govnih.gov This leads to a cascade of beneficial immunomodulatory effects, including the blockage of neutrophilic infiltration into the skin allograft, inhibition of B-cell differentiation, and a reduction in the production of de novo donor-specific antibodies (DSAs). nih.govnih.gov These findings suggest that RORγt inverse agonists like TF-S14 offer a novel therapeutic approach to treating or preventing allograft rejection in highly sensitized patients. nih.govnih.govresearchgate.net

| Parameter | Effect of TF-S14 Treatment | Mechanism |

|---|---|---|

| Graft Survival | Prolonged survival of mismatched grafts nih.govnih.gov | Inhibition of rejection pathways |

| Th17 Cytokines (e.g., IL-17A, IL-21) | Reduced expression in vivo nih.gov | Direct inhibition of RORγt, the master regulator of Th17 cells |

| Neutrophilic Infiltration | Blocked infiltration into the allograft nih.govnih.gov | Downregulation of pro-inflammatory signals |

| B-Cell Differentiation | Inhibited nih.gov | Reduction of Th17-mediated B-cell help |

| Donor-Specific Antibodies (DSAs) | Reduced de novo IgG3 production nih.govnih.gov | Suppression of humoral immune response |

Liver fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix proteins, which can lead to cirrhosis and liver failure. The pro-inflammatory cytokine IL-17A has been identified as a key driver of the fibrogenic process in liver disease. RORγt regulates the production of IL-17A by both Th17 cells and γδ-T cells, making it an attractive therapeutic target. jci.orgnih.gov

The efficacy of RORγt inverse agonist 14 (TF-S14) was evaluated in a carbon tetrachloride (CCl4)-induced mouse model of liver injury, which mimics toxic liver damage and fibrosis. jci.orgnih.gov Treatment with TF-S14 led to significant improvements in liver health. The compound reduced the infiltration of immune cells, including CD4+, CD8+, γδ-T cells, and myeloid cells, around the portal and central veins. jci.orgnih.gov Furthermore, TF-S14 significantly lowered serum levels of aspartate aminotransferase (AST), a key marker of liver damage. jci.orgnih.gov At the molecular level, TF-S14 diminished IL-17A production by CD4+ and γδ-T cells and decreased the expression of genes associated with fibrosis, which was confirmed by a reduction in collagen deposition. jci.orgnih.gov

| Parameter | Effect of TF-S14 Treatment | Significance |

|---|---|---|

| Immune Cell Infiltrate | Reduced intrahepatic lymphocytes (CD4+, CD8+, γδ-T cells) and myeloid cells jci.orgnih.gov | Demonstrates anti-inflammatory activity in the liver |

| AST Levels | Significantly reduced (P < 0.05) jci.orgnih.gov | Indicates attenuation of hepatocellular injury |

| IL-17A Production | Diminished from CD4+ and γδ-T cells jci.orgnih.gov | Confirms target engagement and mechanism of action |

| Hepatic Stellate Cell Activation | Decreased markers (desmin, ɑ-SMA) jci.orgnih.gov | Shows inhibition of the primary collagen-producing cells |

| Profibrogenic Gene Expression | Significantly reduced (e.g., Col1a1, Acta, Loxl2, Tgfβ) jci.orgnih.gov | Indicates suppression of the fibrotic process at the genetic level |

| Collagen Deposition | Diminished as measured by Picrosirius Red staining jci.orgnih.gov | Confirms the anti-fibrotic effect on tissue architecture |

A significant subset of asthma patients presents with airway neutrophilia, a condition often associated with severe, corticosteroid-resistant disease. nih.govnih.gov This form of pulmonary inflammation is linked to the activity of Th17 cells. nih.gov Preclinical asthma models, such as those induced by house dust extract or ovalbumin, are used to study airway hyperresponsiveness and inflammation. nih.govnih.gov Studies with other selective RORγt inverse agonists have demonstrated the ability to suppress IL-17 production, reduce airway neutrophilia, and diminish airway hyperresponsiveness in these models. nih.govnih.gov However, specific preclinical data on the efficacy of RORγt inverse agonist 14 (TF-S14) in suppressing pulmonary neutrophilia and allergic airway hyperresponsiveness in asthma models were not identified in the reviewed scientific literature.

Analysis of Immune Cell Infiltration and Cellular Responses in Preclinical Settings

The immunomodulatory activity of RORγt inverse agonist 14, also known as TF-S14, has been evaluated in several preclinical models, revealing significant effects on the infiltration and function of various immune cell populations. These studies highlight the compound's potential to alter the cellular landscape in inflamed tissues, thereby mitigating pathological immune responses.

Reduction of Neutrophilic Infiltration in Target Tissues

RORγt inverse agonist 14 has demonstrated a notable capacity to block the infiltration of neutrophils into target tissues in preclinical models of organ transplantation. researchgate.netdntb.gov.uanih.govnih.gov The Th17 pathway, which is directly targeted by RORγt inverse agonists, is a key driver of neutrophilic inflammation through the secretion of cytokines like IL-17A. researchgate.netnih.govnih.govsemanticscholar.org In a sensitized mouse model of skin transplantation, treatment with RORγt inverse agonist 14 effectively blocked the recruitment of leukocytes, particularly neutrophils, into the skin allografts. researchgate.netresearchgate.net This reduction in neutrophil presence is a critical mechanism contributing to the compound's efficacy in this model, as these cells are significant contributors to the inflammatory processes that lead to graft rejection. nih.govsemanticscholar.org

Beyond T cells, studies have also shown that RORγt inverse agonist 14 can reduce the expression of IL-17A and RORγt in Ly6G+ neutrophils and Ly6G+ neutrophil-like monocytes, suggesting a direct modulatory effect on these innate immune cells. nih.gov

Modulatory Effects on Intrahepatic Lymphocytes and Myeloid Cells

In a mouse model of carbon tetrachloride (CCl4)-induced liver injury, RORγt inverse agonist 14 demonstrated significant modulatory effects on the immune cell populations within the liver. nih.gov Treatment with the compound led to a visible reduction in immune cell infiltrates around the portal and central veins. nih.gov Flow cytometry analysis provided a more detailed quantification of these changes, showing a broad reduction in the numbers of various intrahepatic immune cells. nih.govresearchgate.net

Specifically, the treatment resulted in a statistically significant decrease in the populations of both lymphocytes and myeloid cells. nih.govresearchgate.net This included reductions in key T cell subsets and other immune effectors critical to liver inflammation. nih.gov

| Cell Population | Subsets Affected | Statistical Significance |

| Intrahepatic Lymphocytes | CD4+, CD8+, and γδ-T cells | P < 0.05 |

| Intrahepatic Myeloid Cells | CD11b+ cells | P = 0.04 |

| Eosinophils (most significant reduction) | P < 0.05 |

This table summarizes the observed reductions in specific intrahepatic immune cell populations following treatment with RORγt inverse agonists, including TF-S14, in a preclinical model of liver injury. nih.govresearchgate.net

Alterations in Cytokine Profiles in Biological Fluids and Tissues

A primary mechanism of action for RORγt inverse agonist 14 is the suppression of the Th17 cell differentiation program, which is governed by the transcription factor RORγt. morressier.comnih.gov This leads to a marked reduction in the production and secretion of Th17 signature cytokines. researchgate.netdntb.gov.uanih.govsemanticscholar.org

In vitro studies using human peripheral blood mononuclear cells (PBMCs) from highly sensitized transplantation candidates showed that RORγt inverse agonist 14, along with other RORγt inverse agonists like GSK2981278 and TF-S2, significantly reduced the percentages of CD4+ T cells expressing RORγt, IL-17A, IL-21, and IL-22 following Th17 polarization. nih.gov The concentration of IL-17A and IL-21 secreted into the culture media was also diminished. nih.gov

These findings were corroborated in in vivo models. In a mouse model of liver injury, RORγt inverse agonist 14 diminished the production of IL-17A by both CD4+ and γδ-T cells. nih.gov Similarly, in a skin allograft model, the compound decreased the fraction of IL-17A-producing CD4+ splenocytes. nih.gov This consistent reduction of key pro-inflammatory cytokines across different models and cell types underscores the potent and specific immunomodulatory activity of the compound. researchgate.netdntb.gov.uanih.govnih.govsemanticscholar.org

| Cytokine / Protein | Effect Observed | Cell Type / Model |

| RORγt | Reduced protein expression | Th17-polarized human CD4+ T cells nih.gov |

| IL-17A | Reduced percentage of producing cells | Th17-polarized human CD4+ T cells nih.gov |

| Reduced secretion in culture media | Th17-polarized human PBMCs nih.gov | |

| Reduced expression | Mouse splenic CD4+ T cells and Ly6G+ neutrophils nih.govresearchgate.net | |

| Diminished production | Mouse intrahepatic CD4+ and γδ-T cells nih.gov | |

| IL-21 | Reduced percentage of producing cells | Th17-polarized human CD4+ T cells nih.gov |

| Reduced secretion in culture media | Th17-polarized human PBMCs nih.gov | |

| IL-22 | Reduced percentage of producing cells | Th17-polarized human CD4+ T cells nih.gov |

This table details the specific alterations in cytokine and protein expression observed following treatment with RORγt inverse agonist 14 in various preclinical settings.

Future Research Directions and Translational Perspectives for Rorγt Inverse Agonists

Comprehensive Elucidation of RORγt-Mediated Signaling Networks

A foundational aspect of advancing RORγt-targeted therapies is a deeper understanding of the intricate signaling networks governed by this nuclear receptor. While the RORγt-IL-17 axis is well-established as a primary pathway in numerous autoimmune conditions, the full spectrum of RORγt's regulatory influence remains to be fully elucidated. patsnap.comnih.gov

Future research should focus on:

Mapping the RORγt Transcriptome and Cistrome: Comprehensive genomic and proteomic analyses are necessary to identify the complete set of genes directly and indirectly regulated by RORγt in various immune and non-immune cell types. This will help to anticipate the full range of biological effects of RORγt modulation.

Investigating Crosstalk with Other Signaling Pathways: RORγt does not function in isolation. Its activity is modulated by and, in turn, influences other key signaling pathways involved in immune regulation, such as those governed by STAT3, NF-κB, and other nuclear receptors. nih.gov A clearer understanding of this crosstalk is essential for predicting the net effect of RORγt inhibition in a complex in vivo environment.

Understanding Post-Translational Modifications: Investigating how post-translational modifications of RORγt, such as phosphorylation, ubiquitination, and acetylation, affect its activity and interaction with co-regulators will provide novel avenues for therapeutic intervention.

By comprehensively mapping these signaling networks, researchers can better predict the efficacy and potential on-target side effects of RORγt inverse agonists, paving the way for more refined therapeutic strategies.

Exploration of Novel Binding Pockets and Allosteric Modulatory Mechanisms for Enhanced Therapeutic Windows

The conventional approach to targeting RORγt has focused on the orthosteric ligand-binding pocket. However, the discovery of a distinct allosteric binding site on the RORγt protein has opened up new avenues for drug design. acs.orgnih.govnih.gov

Future research in this area should include:

Characterization of the Allosteric Site: Further structural and functional studies are needed to fully characterize the allosteric binding pocket and understand how ligand binding at this site modulates RORγt activity. This knowledge will facilitate the rational design of novel allosteric inverse agonists.

Development of Allosteric Modulators: Allosteric modulators may offer several advantages over orthosteric inhibitors, including greater selectivity and a reduced potential for off-target effects, as allosteric sites are often less conserved across related proteins. tue.nlresearchgate.net They may also provide a more nuanced level of receptor modulation.

Investigation of Bitopic Ligands: A particularly innovative approach is the design of "bitopic" or "dual-targeting" ligands that can simultaneously engage both the orthosteric and allosteric binding sites. acs.orgnih.govresearchgate.netnih.gov This could lead to enhanced potency, selectivity, and a unique pharmacological profile that may be advantageous for achieving a wider therapeutic window. Research on a bitopic ligand, Bit-L15 , which combines pharmacophores for both the orthosteric (cholesterol-based) and allosteric (MRL-871-based) sites, has shown promising results in terms of increased target selectivity. acs.orgnih.govresearchgate.net

| Modulation Strategy | Mechanism of Action | Potential Advantages | Example Compound |

|---|---|---|---|

| Allosteric Modulation | Binds to a site distinct from the orthosteric pocket, inducing a conformational change that inhibits receptor activity. nih.gov | Potentially higher selectivity and improved safety profile. tue.nl | MRL-871 |

| Bitopic Ligands | Simultaneously engages both the orthosteric and allosteric binding sites. acs.orgnih.govresearchgate.net | Enhanced potency and selectivity. acs.orgnih.govresearchgate.net | Bit-L15 |

Investigation of RORγt Inverse Agonists in Emerging Immunological and Inflammatory Contexts

While the role of the Th17/IL-17 pathway is well-documented in diseases like psoriasis and rheumatoid arthritis, its involvement in a broader range of immunological and inflammatory conditions is an active area of research. patsnap.comguidetopharmacology.org

Future investigations should explore the therapeutic potential of RORγt inverse agonists in:

Inflammatory Bowel Disease (IBD): Preclinical studies using animal models of colitis have suggested that RORγt inhibition can ameliorate intestinal inflammation. nih.govbioworld.comesmed.orgesmed.org Further research is needed to validate these findings and to understand the specific role of RORγt in the gut mucosa.

Multiple Sclerosis (MS): The experimental autoimmune encephalomyelitis (EAE) mouse model, a widely used model for MS, has demonstrated the pathogenic role of Th17 cells in central nervous system inflammation. nih.govmultiplesclerosisnewstoday.com Investigating the efficacy of RORγt inverse agonists in these models is a promising research direction.

Neuroinflammatory Disorders: Beyond MS, the potential role of Th17 cells and IL-17 in other neuroinflammatory and neurodegenerative diseases is an emerging field. Exploring the ability of RORγt inverse agonists to cross the blood-brain barrier and modulate neuroinflammation is a critical area for future study.

A dual GPBAR1 agonist and RORγt inverse agonist, PBT002 , has shown promise in preclinical models of IBD, demonstrating the potential of targeting RORγt in this context. nih.gov

Integration of Advanced Preclinical Models for Translational Research

To improve the translation of preclinical findings to clinical success, it is imperative to move beyond traditional animal models and integrate more sophisticated and human-relevant systems. atsjournals.org

Future directions in preclinical modeling should include:

Humanized Mouse Models: The use of mice engrafted with human immune cells or tissues can provide a more accurate platform for evaluating the efficacy and safety of RORγt inverse agonists in a human-like immune context.

Organoid Technology: The development of patient-derived organoids, particularly from tissues affected by autoimmune diseases (e.g., gut organoids for IBD, skin organoids for psoriasis), offers a powerful tool for personalized medicine. mdpi.comdrugtargetreview.comknaw.nl These "disease-in-a-dish" models can be used to screen for drug efficacy and to identify biomarkers of response. researchgate.net

Systems Biology Approaches: Integrating data from preclinical models with clinical data using systems biology and computational modeling will enable a more predictive understanding of drug response and disease progression.

The use of these advanced models will be crucial for de-risking the clinical development of RORγt inverse agonists and for identifying the patient populations most likely to benefit from this therapeutic approach.

Q & A

Basic Research Questions

Q. What experimental approaches are used to validate the inverse agonist activity of RORγt inverse agonists like compound 14?

- Methodological Answer :

- Binding Assays : Measure IC50 values using competitive binding assays with RORγt ligand-binding domain (LBD) constructs. For example, RORγt inverse agonist 31 (14g) showed an IC50 of 0.428 μM in such assays .

- Functional Assays : Assess suppression of IL-17 production in Th17 cells. Compound 14g reduced IL-17 levels in Imiquimod-induced psoriasis models .

- In Vivo Models : Use disease-specific models (e.g., psoriasis via Imiquimod application, colitis via dextran sulfate sodium) to evaluate therapeutic efficacy. Compound 14d demonstrated anti-inflammatory effects in inflammatory bowel disease (IBD) models .

Q. How do RORγt inverse agonists modulate Th17 differentiation, and what readouts are critical for confirming this effect?

- Methodological Answer :

- Cell Culture : Differentiate naïve T-cells into Th17 cells using TGF-β, IL-6, and IL-23. Include inverse agonists (e.g., SR1001) to observe suppression of RORγt-driven transcription .

- Key Readouts :

- Flow cytometry for IL-17A+ cells.

- qPCR for RORγt and IL-17 mRNA levels.

- ELISA for IL-17 protein secretion.

- Example: SR1001, a dual RORα/RORγ inverse agonist, reduced Th17 differentiation by >80% in murine models .

Advanced Research Questions

Q. How can structural modifications of RORγt inverse agonists influence their efficacy and selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Optimize substituents on the benzamide or thiazolone core to enhance binding to the AF2 domain. For instance, reducing the size of para-substituents on the phenyl ring converts agonists into inverse agonists by destabilizing the AF2 domain .

- Crystallography : Co-crystallize compounds (e.g., 5d) with RORγt LBD to map interactions. Agonists with bulky para-substituents (e.g., isobutyl) stabilize AF2, while smaller groups (e.g., methyl) lack this effect, enabling inverse agonism .

- Example: Compound 14d (RORγt/DHODH-IN-1) achieved dual inhibition (IC50: 0.083 μM for RORγt) through strategic sulfonamide modifications .

Q. How to resolve discrepancies in reported IC50 values for RORγt inverse agonists across studies?

- Methodological Answer :

- Assay Conditions : Compare cell lines (e.g., HEK293 vs. primary T-cells) and reporter systems (e.g., luciferase vs. endogenous RORγt). Variations in co-activator recruitment assays may explain differences.

- Validation : Replicate key findings using orthogonal methods (e.g., SPR for binding affinity, ChIP-seq for RORγt occupancy). For example, RORγt inverse agonist 29 showed an IC50 of 21 nM in HEK293 cells but higher potency in primary cells .

- Data Normalization : Normalize to positive/negative controls (e.g., SR22153 for agonists, TMP778 for inverse agonists) .

Q. What are the advantages of dual RORγt/DHODH inhibitors compared to single-target inhibitors?

- Methodological Answer :

- Synergistic Mechanisms : DHODH inhibition blocks pyrimidine synthesis, impairing T-cell proliferation, while RORγt inhibition suppresses IL-17. Compound 14d (IC50: 0.083 μM for RORγt, 0.172 μM for DHODH) reduced inflammation more effectively than single-target agents in IBD models .

- Resistance Mitigation : Dual targeting reduces the likelihood of compensatory pathway activation.

- Experimental Design : Use RNA-seq to profile transcriptomic changes and confirm dual mechanism.

Data Analysis and Reproducibility

Q. How to optimize pharmacokinetic (PK) properties of RORγt inverse agonists during preclinical development?

- Methodological Answer :

- Oral Bioavailability : Introduce solubilizing groups (e.g., PEG linkers) or prodrug strategies. Compound 14g showed improved oral activity in murine models .

- Metabolic Stability : Conduct microsomal stability assays (e.g., human liver microsomes) and adjust logP values (<5) to enhance half-life.

- In Vivo PK/PD : Measure plasma concentrations and correlate with IL-17 suppression in target tissues (e.g., skin, colon) .

Q. What strategies ensure reproducibility when testing RORγt inverse agonists across laboratories?

- Methodological Answer :

- Standardized Protocols : Use identical cell lines (e.g., Jurkat-RORγt reporter cells), cytokine concentrations, and assay durations.

- Open Data Sharing : Publish raw data (e.g., flow cytometry FACS files, qPCR Ct values) alongside processed results.

- Inter-Lab Validation : Collaborate to replicate key findings, as done for SR1001’s dual RORα/RORγ activity .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.